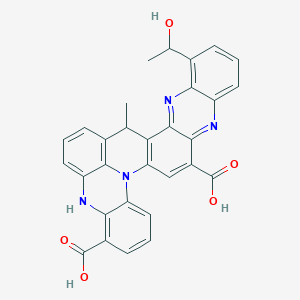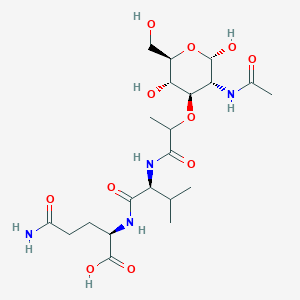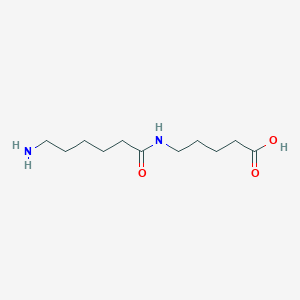
Hafnium-177
Übersicht
Beschreibung
Hafnium-177 is a stable isotope of the element hafnium, which is represented by the symbol Hf and has an atomic number of 72. This compound has a mass number of 177, meaning it contains 72 protons and 105 neutrons in its nucleus. This isotope is notable for its applications in various scientific fields, particularly in nuclear medicine and radiopharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hafnium-177 can be produced through several nuclear reactions. One common method involves the irradiation of natural hafnium with protons. The reactions include:
- ({178}Hf(p,2p){177}Lu)
- ({179}Hf(p,3He){177}Lu)
- ({180}Hf(p,\alpha){177}Lu)
Another method involves the indirect formation of this compound through the decay of ytterbium-177, which is produced by neutron irradiation of ytterbium-176.
Industrial Production Methods: In industrial settings, this compound is typically produced in nuclear reactors. The process involves the irradiation of natural hafnium or hafnium dioxide with high-energy photons or neutrons. The separation of this compound from other isotopes is achieved through techniques such as extraction chromatography, which ensures a high radiochemical yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium-177 undergoes various chemical reactions, including:
Oxidation: this compound can form hafnium dioxide (HfO2) when exposed to oxygen at high temperatures.
Reduction: this compound can be reduced to its metallic form using reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions, where it replaces other metals in complex compounds.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Calcium or magnesium in a high-temperature environment.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Hafnium dioxide (HfO2)
Reduction: Metallic hafnium (Hf)
Substitution: Hafnium-containing complexes
Wissenschaftliche Forschungsanwendungen
Hafnium-177 has several important applications in scientific research:
Nuclear Medicine: this compound is used in the production of lutetium-177, a radionuclide used in targeted radiotherapy for cancer treatment. Lutetium-177 decays to this compound, making it a crucial component in radiopharmaceuticals.
Radiopharmaceuticals: this compound is used in the development of radiopharmaceuticals for imaging and therapy. Its stable nature makes it suitable for use in diagnostic imaging and therapeutic applications.
Material Science: this compound is used in the study of hafnium-based materials, which have applications in high-temperature environments and nuclear reactors.
Isotope Tracing: this compound is used as a tracer in geological and environmental studies to understand the movement and distribution of hafnium in natural systems.
Wirkmechanismus
Hafnium-177 can be compared with other isotopes of hafnium and similar elements:
Hafnium-176: Another stable isotope of hafnium, used in neutron capture therapy.
Lutetium-177: A radionuclide that decays to this compound and is used in targeted radiotherapy.
Ytterbium-177: An isotope that decays to lutetium-177, used in the production of lutetium-177.
Uniqueness: this compound is unique due to its stability and its role in the decay chain of lutetium-177, making it essential in the production of radiopharmaceuticals for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
- Hafnium-176
- Lutetium-177
- Ytterbium-177
Eigenschaften
IUPAC Name |
hafnium-177 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZVLUMGGDVMO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[177Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930954 | |
| Record name | (~177~Hf)Hafnium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.94323 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14093-09-5 | |
| Record name | Hafnium, isotope of mass 177 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014093095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~177~Hf)Hafnium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-{4-[(4-Carboxybutanoyl)amino]phenyl}ethyl)-1-methylpiperidinium](/img/structure/B1217935.png)











